

Application Notes and Protocols: CCT241533 Hydrochloride in Synthetic Lethality Studies

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Compound of Interest

Compound Name: CCT241533 hydrochloride

Cat. No.: B606546

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These application notes provide a comprehensive overview of the use of **CCT241533 hydrochloride**, a potent and selective ATP-competitive inhibitor of Checkpoint Kinase 2 (CHK2), in synthetic lethality studies. The primary synthetic lethal interaction explored is with Poly (ADP-ribose) polymerase (PARP) inhibitors, offering a promising therapeutic strategy for cancers with specific DNA damage response deficiencies.

Introduction

Checkpoint Kinase 2 (CHK2) is a critical serine/threonine kinase involved in the ATM-mediated DNA damage response pathway, primarily activated by double-strand DNA breaks.[1] Inhibition of CHK2 in cancer cells, particularly those with a p53-deficient background, can prevent cell cycle arrest and DNA repair, leading to increased genomic instability and apoptosis.[1][2]

CCT241533 is a highly selective inhibitor of CHK2 with an in vitro IC₅₀ of 3 nM.[2][3][4] It exhibits over 80-fold selectivity for CHK2 compared to the related kinase CHK1 (IC₅₀ = 245 nM).[3][5] The concept of synthetic lethality is exploited by combining CCT241533 with PARP inhibitors. PARP inhibitors trap PARP on DNA at sites of single-strand breaks, which can lead to the formation of double-strand breaks during replication.[3] In cells where CHK2 is inhibited, the response to these DNA double-strand breaks is compromised, leading to a synergistic increase in cell death.[2][3] This combination has shown significant potentiation of cytotoxicity in various cancer cell lines.[2][3]

Data Presentation

Table 1: In Vitro Potency and Cellular Activity of CCT241533 Hydrochloride

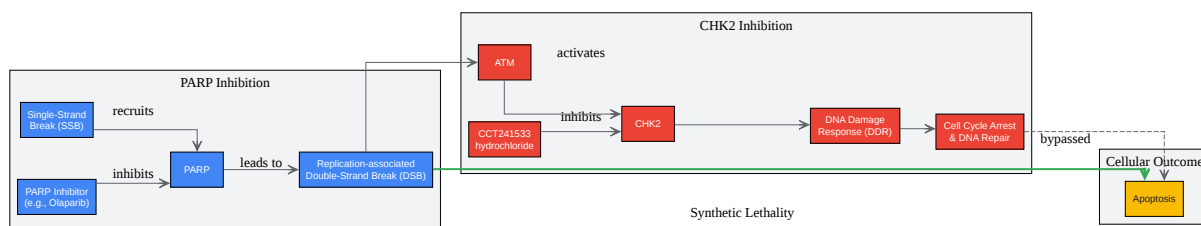
Parameter	Value	Cell Line/System	Reference
CHK2 IC50	3 nM	Recombinant CHK2 enzyme	[2] [3] [4]
CHK1 IC50	245 nM	Recombinant CHK1 enzyme	[3] [5]
Ki (CHK2)	1.16 nM	Recombinant CHK2 enzyme	[6] [7]
GI50	1.7 μ M	HT-29 (human colorectal adenocarcinoma)	[3] [6]
2.2 μ M	HeLa (human cervical cancer)	[3] [6]	
5.1 μ M	MCF-7 (human breast adenocarcinoma)	[3] [6]	

Table 2: Potentiation of PARP Inhibitor Cytotoxicity by CCT241533

PARP Inhibitor	Cell Line	CCT241533 Conc.	Assay Type	Potentiati on Index (PI)	P-value	Referenc e
AG14447	HeLa	3 μ M (GI50)	96h SRB	2.0 \pm 0.3	<0.05	[3]
HT-29	1.7 μ M (GI50)	96h SRB	1.9 \pm 0.3	<0.05	[3]	
Olaparib	HeLa	3 μ M	Colony Forming	2.1 \pm 0.4	<0.01	[3]
HeLa	3 μ M	Growth Delay	Significant	-	[3]	

The Potentiation Index (PI) is the ratio of the GI50 of the PARP inhibitor alone to the GI50 of the PARP inhibitor in combination with CCT241533. A PI > 1 indicates potentiation.[3]

Signaling Pathway and Experimental Workflow Visualizations



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Caption: Synthetic lethality by combined PARP and CHK2 inhibition.



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Caption: General experimental workflow for assessing synthetic lethality.

Experimental Protocols

Cell Viability Sulforhodamine B (SRB) Assay

This assay measures cell density based on the measurement of cellular protein content.

Materials:

- Cancer cell lines (e.g., HeLa, HT-29)
- Complete culture medium
- **CCT241533 hydrochloride**
- PARP inhibitor (e.g., Olaparib)
- 96-well plates
- Trichloroacetic acid (TCA), cold
- Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
- Tris base solution (10 mM)
- Microplate reader

Protocol:

- Seed cells in 96-well plates at a density that ensures exponential growth throughout the experiment and allow them to attach for 24-36 hours.[\[3\]](#)
- Prepare serial dilutions of the PARP inhibitor with and without a fixed concentration of CCT241533 (typically at its GI50 value).[\[3\]](#)
- Replace the medium in the wells with medium containing the drug combinations. Include wells with vehicle control (e.g., DMSO) and single-agent controls.
- Incubate the plates for 96 hours (or a duration equivalent to four cell-doublings).[\[3\]](#)

- Fix the cells by gently adding 50 μ L of cold 50% (w/v) TCA to each well and incubate for 1 hour at 4°C.
- Wash the plates five times with water and allow them to air dry.
- Stain the cells by adding 100 μ L of SRB solution to each well and incubate at room temperature for 30 minutes.
- Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.
- Dissolve the bound stain by adding 200 μ L of 10 mM Tris base solution to each well.
- Read the absorbance at 510 nm using a microplate reader.
- Calculate the GI50 values from dose-response curves.

Colony Forming Assay

This assay assesses the long-term proliferative potential of cells after treatment.

Materials:

- Cancer cell lines
- Complete culture medium
- **CCT241533 hydrochloride**
- PARP inhibitor
- 6-well plates
- Crystal Violet staining solution (0.5% w/v in 25% methanol)

Protocol:

- Seed cells in 6-well plates at a low density (e.g., 500-1000 cells/well).

- Allow cells to attach for 24 hours.
- Treat cells with the drug combinations as described for the SRB assay.
- After the treatment period (e.g., 24 hours), replace the drug-containing medium with fresh, drug-free medium.
- Incubate the plates for 7-10 days, allowing colonies to form.[\[3\]](#)
- Fix the colonies with methanol for 15 minutes.
- Stain the colonies with Crystal Violet solution for 15-30 minutes.
- Gently wash the plates with water and allow them to air dry.
- Count the number of colonies (typically >50 cells) in each well.
- Calculate the surviving fraction for each treatment condition relative to the vehicle control.

Western Blot for CHK2 Inhibition

This protocol is used to confirm the on-target activity of CCT241533 by measuring the phosphorylation status of CHK2.

Materials:

- Cancer cell lines
- **CCT241533 hydrochloride**
- DNA damaging agent (e.g., etoposide or a PARP inhibitor)[\[3\]](#)
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- BCA protein assay kit
- SDS-PAGE gels and running buffer
- Transfer buffer and PVDF membrane

- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies: anti-p-CHK2 (S516), anti-total CHK2, anti-GAPDH (loading control).[3]
- HRP-conjugated secondary antibody
- Chemiluminescent substrate

Protocol:

- Seed cells in 6-well plates and grow to 70-80% confluency.
- Pre-incubate cells with various concentrations of CCT241533 for 1 hour.[3]
- Induce DNA damage by adding a DNA damaging agent (e.g., 50 μ M etoposide or a PARP inhibitor) and incubate for a further 5 hours.[3]
- Harvest the cells, wash with cold PBS, and lyse them in lysis buffer.
- Determine the protein concentration of the lysates using a BCA assay.
- Denature equal amounts of protein by boiling in Laemmli buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with primary antibodies overnight at 4°C.
- Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and visualize the protein bands using a chemiluminescent substrate and an imaging system.
- A reduction in the p-CHK2 (S516) signal in the presence of CCT241533 confirms target inhibition.[3]

Apoptosis Assay (Annexin V Staining)

This flow cytometry-based assay quantifies the extent of apoptosis induced by the drug combination.

Materials:

- Cancer cell lines
- **CCT241533 hydrochloride**
- PARP inhibitor
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
- Flow cytometer

Protocol:

- Treat cells with the drug combinations for a specified period (e.g., 48-72 hours).
- Harvest both adherent and floating cells.
- Wash the cells with cold PBS.
- Resuspend the cells in 1X binding buffer at a concentration of 1×10^6 cells/mL.
- Add 5 μ L of Annexin V-FITC and 5 μ L of PI to 100 μ L of the cell suspension.
- Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
- Add 400 μ L of 1X binding buffer to each tube.
- Analyze the cells by flow cytometry within 1 hour.
- Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live (Annexin V-/PI-) cells. An increase in the Annexin V positive population indicates apoptosis.[3]

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